molecular formula C14H11FN4O2S B2745396 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-51-5

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2745396
CAS RN: 941949-51-5
M. Wt: 318.33
InChI Key: SAHQUYVEMWVNEQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a thiazolo[4,5-d]pyridazine core structure, which is a type of heterocyclic compound . The molecule also contains a fluorophenyl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiazolo[4,5-d]pyridazine ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact molecular structure. The presence of the fluorophenyl and acetamide groups could potentially make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antiviral Agent

The compound has been investigated for its potential as an antiviral agent . Studies have shown that derivatives of this compound exhibit inhibitory activity against various viruses. The molecular structure, characterized by techniques such as FT-IR, UV-Vis, and NMR, suggests a low energy gap indicating high chemical reactivity, which is a desirable trait in antiviral drugs .

Anti-Inflammatory Activity

Due to the presence of the fluorophenyl group, the compound may exhibit anti-inflammatory properties . This is based on the general pharmacological knowledge that fluorine atoms in a molecule can enhance binding affinity to biological targets, potentially reducing inflammation .

Anticancer Applications

Compounds with similar structures have been explored for their anticancer activities . The thiazolo[4,5-d]pyridazin ring system is known to interact with various biological pathways that are relevant in cancer therapy. This compound could be a candidate for further research in this field .

Antimicrobial Properties

The structural features of this compound suggest it could have antimicrobial properties . The combination of the thiazolo[4,5-d]pyridazin ring with the acetamide moiety might contribute to its ability to inhibit the growth of bacteria and fungi .

Enzyme Inhibition

This compound could serve as an enzyme inhibitor . The fluorophenyl group, in particular, might interact with enzyme active sites, leading to potential applications in treating diseases where enzyme regulation is crucial .

Neuroprotective Effects

Given the structural complexity and the presence of multiple functional groups, the compound may have neuroprotective effects . It could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Antidiabetic Potential

The compound’s molecular framework might be beneficial in developing antidiabetic medications . Its interaction with biological receptors could influence insulin release or glucose metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and reactivity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential as a pharmaceutical compound, given the interest in other thiazolo[4,5-d]pyridazine compounds .

properties

IUPAC Name

2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-7-17-12-13(22-7)11(8-2-4-9(15)5-3-8)18-19(14(12)21)6-10(16)20/h2-5H,6H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHQUYVEMWVNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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